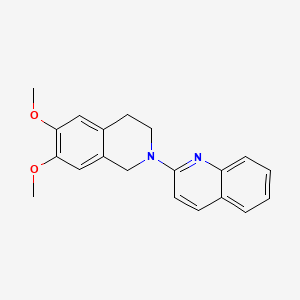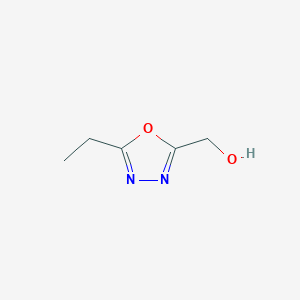![molecular formula C6H13ClN2O3S B7556453 2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide](/img/structure/B7556453.png)
2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as chloramphenicol succinate, which is a prodrug of chloramphenicol, an antibiotic that is commonly used in clinical settings.
科学的研究の応用
2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide has been extensively studied for its potential applications in various fields such as medicine, veterinary medicine, and agriculture. In medicine, this compound has been used as an antibiotic for the treatment of bacterial infections. It has also been studied for its potential use in the treatment of cancer and other diseases. In veterinary medicine, 2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide has been used to treat bacterial infections in animals. In agriculture, this compound has been studied for its potential use as a growth promoter for livestock.
作用機序
The mechanism of action of 2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide involves its conversion to chloramphenicol in vivo. Chloramphenicol is a broad-spectrum antibiotic that inhibits protein synthesis in bacteria by binding to the 50S ribosomal subunit. This leads to the inhibition of peptide bond formation and the synthesis of new proteins, which ultimately results in bacterial cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide are similar to those of chloramphenicol. This compound has been shown to have a broad spectrum of activity against various bacterial species. However, it has also been associated with several adverse effects such as bone marrow suppression, aplastic anemia, and gray baby syndrome. These adverse effects have limited the use of chloramphenicol in clinical settings.
実験室実験の利点と制限
2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide has several advantages and limitations for lab experiments. One advantage is its broad spectrum of activity against various bacterial species, which makes it a useful tool for studying bacterial infections. However, its adverse effects such as bone marrow suppression and aplastic anemia limit its use in lab experiments. Additionally, the prodrug nature of 2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide requires it to be converted to chloramphenicol in vivo, which can complicate experiments.
将来の方向性
There are several future directions for the study of 2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide. One direction is the development of new antibiotics that are derived from this compound. Another direction is the study of its potential use in the treatment of cancer and other diseases. Additionally, the use of 2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide as a growth promoter in livestock needs to be further studied to determine its safety and efficacy. Overall, the study of 2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide has the potential to lead to the development of new antibiotics and other therapeutic agents.
合成法
The synthesis of 2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide involves the reaction between chloramphenicol and succinic anhydride in the presence of a base catalyst. The first step in the synthesis process is the conversion of chloramphenicol to its sodium salt form, which is achieved by reacting it with sodium hydroxide. The next step involves the reaction between the sodium salt of chloramphenicol and succinic anhydride in the presence of a base catalyst such as triethylamine. The reaction leads to the formation of 2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide. This prodrug is then converted to chloramphenicol by hydrolysis in vivo.
特性
IUPAC Name |
2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClN2O3S/c1-5(7)6(10)8-3-4-9-13(2,11)12/h5,9H,3-4H2,1-2H3,(H,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRKPJIFWZDGPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCNS(=O)(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Pyridin-3-ylmethoxy)phenyl]propan-1-ol](/img/structure/B7556370.png)

![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,3,4-trifluoroaniline](/img/structure/B7556381.png)
![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,5-difluoroaniline](/img/structure/B7556386.png)

![1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine](/img/structure/B7556413.png)
![2-Methyl-6-[(1-methylpyrazol-4-yl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7556420.png)
![1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-amine](/img/structure/B7556435.png)

![N-(1-ethylpyrazol-4-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B7556443.png)

![6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid](/img/structure/B7556460.png)

![N-[(3-fluoro-4-methylphenyl)methyl]-2-hydroxyacetamide](/img/structure/B7556469.png)